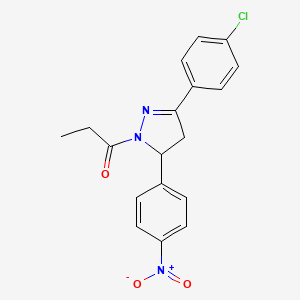![molecular formula C23H30N4O3 B4141643 (2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4141643.png)
(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Descripción general
Descripción
(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNPAA and has been synthesized by several methods. DMNPAA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of DMNPAA is not fully understood. However, studies have shown that DMNPAA can interact with metal ions and form a complex that exhibits fluorescence. DMNPAA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. DMNPAA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory properties.
Biochemical and Physiological Effects:
DMNPAA has been found to exhibit low toxicity in vitro and in vivo. Studies have shown that DMNPAA can induce apoptosis in cancer cells without affecting normal cells. DMNPAA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNPAA has several advantages for lab experiments. It exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical applications. DMNPAA has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments.
However, DMNPAA has some limitations for lab experiments. Its synthesis method is complex and yields are relatively low. DMNPAA is also a relatively new compound, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DMNPAA. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize the synthesis method of DMNPAA and improve its yield. The mechanism of action of DMNPAA needs to be further elucidated to understand its potential applications in various fields. DMNPAA's potential as an antitumor agent and anti-inflammatory agent also needs to be explored further.
Conclusion:
In conclusion, DMNPAA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPAA has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. DMNPAA has several potential applications, including its use as a fluorescent probe for the detection of metal ions and as an antitumor and anti-inflammatory agent. Further research is needed to fully understand the potential of DMNPAA in various fields.
Aplicaciones Científicas De Investigación
DMNPAA has been studied for its potential application in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and iron. DMNPAA has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical applications.
DMNPAA has also been studied for its potential use as an antitumor agent. Studies have shown that DMNPAA can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. DMNPAA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-5-7-18(8-6-17)22(28)26-13-11-25(12-14-26)19-9-10-21(27(29)30)20(15-19)24-16-23(2,3)4/h5-10,15,24H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHKMDHKXVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)

![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)

![4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4141595.png)
![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)


![1-[(1,3-benzodioxol-5-ylmethyl)thio]-7-isopropyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4141651.png)
